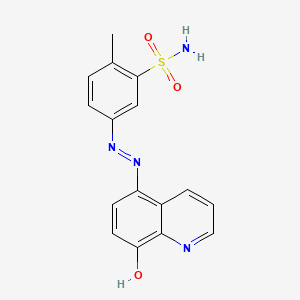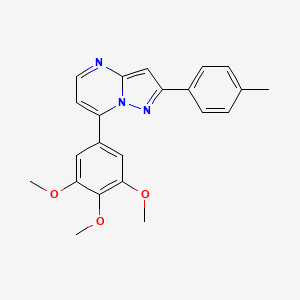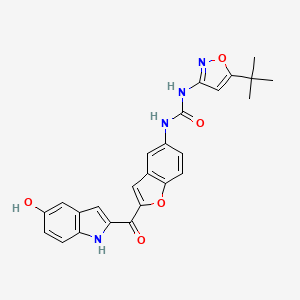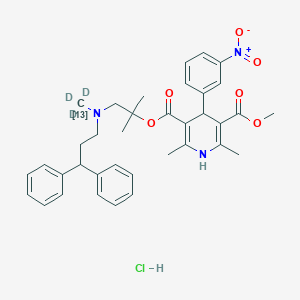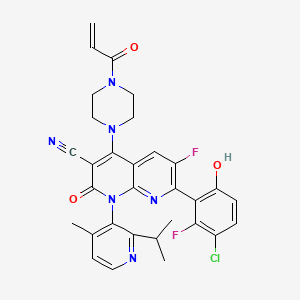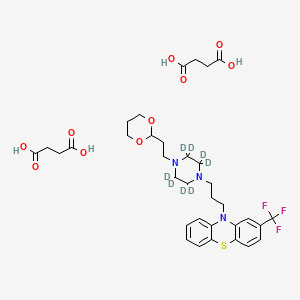
Rosiglitazone-d5 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosiglitazone-d5 (maleate) is a deuterated form of rosiglitazone maleate, an anti-diabetic drug belonging to the thiazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of rosiglitazone. The deuterium atoms in rosiglitazone-d5 replace hydrogen atoms, providing a stable isotopic label that aids in tracing and quantifying the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d5 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Cyclization: The formation of the thiazolidinedione ring.
Alkylation: Introduction of the alkyl group to the thiazolidinedione ring.
Etherification: Formation of the ether linkage.
Condensation: Condensation reaction to form the final product.
Reduction: Reduction of any intermediate compounds to achieve the desired product.
The reaction conditions typically involve the use of solvents such as water or organic solvents, and catalysts to facilitate the reactions. The overall yield of the synthesis process is optimized to achieve high purity and efficiency .
Industrial Production Methods
Industrial production of rosiglitazone-d5 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving the use of automated systems and continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rosiglitazone-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Applications De Recherche Scientifique
Rosiglitazone-d5 (maleate) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rosiglitazone in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of rosiglitazone.
Drug Interaction Studies: Examining the interactions of rosiglitazone with other drugs and their impact on its pharmacokinetics.
Biological Research: Understanding the biological effects of rosiglitazone on cellular and molecular levels.
Medical Research: Exploring the potential therapeutic applications of rosiglitazone in treating various diseases, including diabetes and Alzheimer’s disease.
Mécanisme D'action
Rosiglitazone-d5 (maleate) exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of genes related to glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in muscle and adipose tissue, reduces gluconeogenesis in the liver, and has anti-inflammatory effects. The molecular targets and pathways involved include the nuclear factor kappa-B (NFκB) pathway, which is downregulated, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Ciglitazone: An early thiazolidinedione with less potency compared to rosiglitazone.
Uniqueness
Rosiglitazone-d5 (maleate) is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Compared to other thiazolidinediones, rosiglitazone has a specific binding affinity for PPARγ, making it a valuable tool in research focused on insulin resistance and metabolic disorders .
Propriétés
Formule moléculaire |
C22H23N3O7S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2; |
Clé InChI |
SUFUKZSWUHZXAV-UJJGPHKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
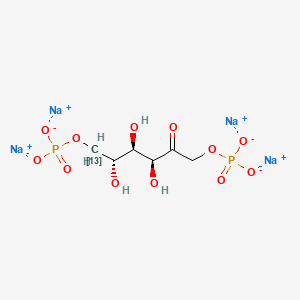
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
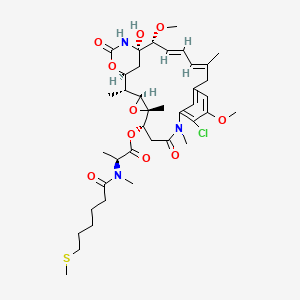
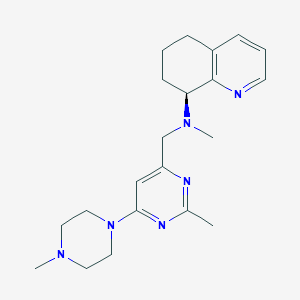
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)

